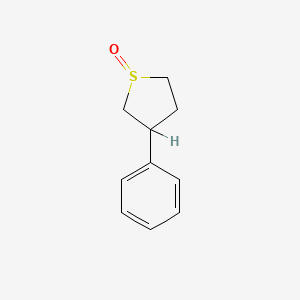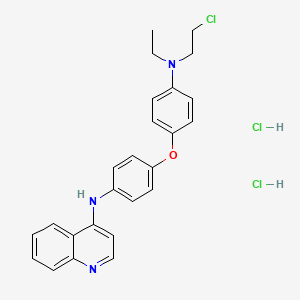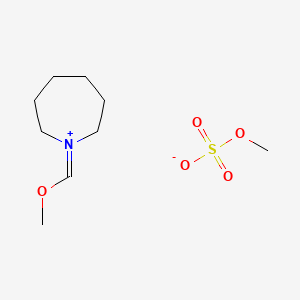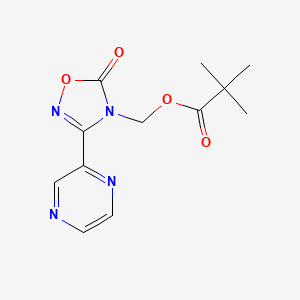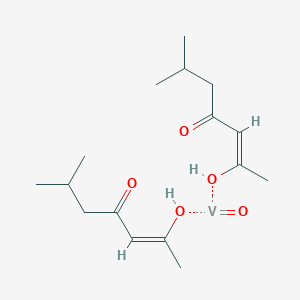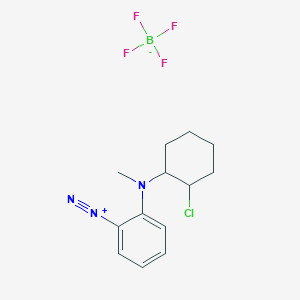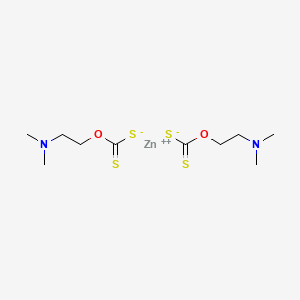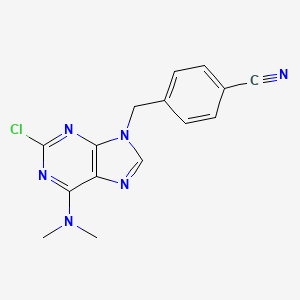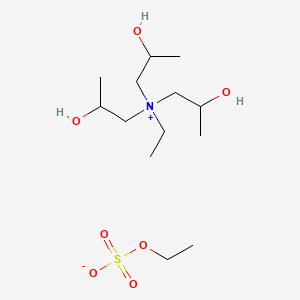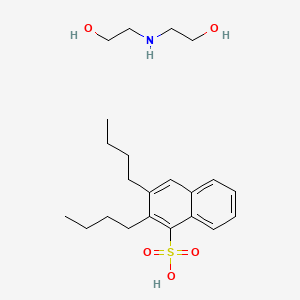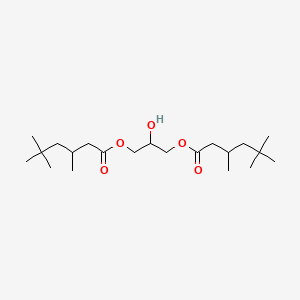
Mycoplanecin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycoplanecin B is a potent anti-tuberculosis antibiotic that has garnered significant attention due to its unique biosynthesis and mode of action. It is part of the mycoplanecin family, which targets the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis, making it a promising candidate for tackling multidrug-resistant tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
Mycoplanecin B can be synthesized through the cultivation of a microorganism of the genus Actinoplanes. The compound is characterized by the presence of an N-(α-ketobutyryl)-N-methylvalyl group. The synthetic route involves the following steps :
Cultivation: The microorganism Actinoplanes is cultivated under specific conditions to produce this compound.
Isolation: The compound is isolated from the culture medium.
Purification: The isolated compound undergoes purification processes to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The cultivation conditions are optimized to maximize yield, and advanced purification techniques are employed to ensure the compound’s purity and efficacy .
化学反応の分析
Types of Reactions
Mycoplanecin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
科学的研究の応用
Mycoplanecin B has a wide range of scientific research applications:
作用機序
Mycoplanecin B exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis. This interaction inhibits the replication of the bacterial DNA, effectively halting the growth and proliferation of the bacteria. The compound binds to DnaN with nanomolar affinity, making it highly effective even at low concentrations .
類似化合物との比較
Similar Compounds
Griselimycin: Another potent anti-tuberculosis antibiotic that targets DnaN.
Methylgriselimycin: A derivative of griselimycin with enhanced metabolic stability.
Uniqueness
Mycoplanecin B stands out due to its unique biosynthetic pathway and the presence of rare homo-amino acids and 4-alkylprolines. These features contribute to its high efficacy and low minimum inhibition concentration against Mycobacterium tuberculosis, outperforming similar compounds like griselimycin .
特性
CAS番号 |
81018-84-0 |
|---|---|
分子式 |
C60H100N10O13 |
分子量 |
1169.5 g/mol |
IUPAC名 |
N,4-dimethyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H100N10O13/c1-19-46(71)58(80)66(17)49(36(10)11)60(82)70-31-38(13)28-45(70)57(79)67(18)50-39(14)83-47(72)29-61-51(73)43(26-34(6)7)64(15)56(78)42-21-20-24-68(42)59(81)48(35(8)9)65(16)54(76)40(23-22-32(2)3)62-52(74)44-27-37(12)30-69(44)55(77)41(25-33(4)5)63-53(50)75/h32-45,48-50H,19-31H2,1-18H3,(H,61,73)(H,62,74)(H,63,75) |
InChIキー |
JIGXVESWGUAPCN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


